REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][N:7]=1.Cl.[CH3:12][NH:13][O:14][CH3:15].CCN(C(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[C:3]([C:8]([N:13]([O:14][CH3:15])[CH3:12])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1 |f:1.2|
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Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
9.02 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added CDT (6.14 g) at room temperature
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Type
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TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
STIRRING
|
Details
|
After stirring at 50° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (AcOEt/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |